Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0)
Description
Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al = 0.9–1.0) is a hydrophilic metal-organic framework synthesized from aluminum ions and isophthalate (benzene-1,3-dicarboxylate) linkers. Its chemical formula is Al(OH)(C₈H₄O₄)ₓ (X = 0.9–1.0), and it exhibits a white solid morphology . Key properties include:
- Surface area: 620–640 m²/g
- Pore volume: 0.23–0.27 cm³/g
- Particle size: 0.4–0.7 µm
- Thermal stability: Up to 400°C
- Activation temperature: 150°C
CAU-10 is distinguished by its high volumetric water adsorption capacity and exceptional hydrothermal stability, making it suitable for adsorption-driven heat pumps, chillers, and dehumidification systems . Its stability is retained over 10,000 water adsorption-desorption cycles, a critical requirement for industrial applications .
Properties
InChI |
InChI=1S/C8H6O4.Al.H2O/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+2;/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRPJNGOMAZGBZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C1)C(=O)O[Al]OC2=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6AlO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum hydroxide isophthalate metal-organic framework typically involves the reaction of aluminum salts with isophthalic acid under hydrothermal conditions. The process generally includes:
Mixing aluminum nitrate or aluminum chloride with isophthalic acid: in a solvent such as water or a mixture of water and ethanol.
Heating the mixture: in an autoclave at temperatures ranging from 120°C to 180°C for several hours to days.
Cooling and filtering the resulting product: to obtain the crystalline aluminum hydroxide isophthalate metal-organic framework.
Industrial Production Methods
Industrial production of aluminum hydroxide isophthalate metal-organic framework follows similar principles but on a larger scale. The process involves:
Scaling up the reaction: by using larger reactors and higher quantities of reactants.
Optimizing reaction conditions: to ensure consistent quality and yield.
Implementing purification steps: such as washing and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Aluminum hydroxide isophthalate metal-organic framework can undergo various chemical reactions, including:
Adsorption: It exhibits high water adsorption capacity, making it suitable for applications in heat exchange processes.
Common Reagents and Conditions
Reagents: Common reagents include aluminum salts (e.g., aluminum nitrate, aluminum chloride) and isophthalic acid.
Conditions: Reactions typically occur under hydrothermal conditions with controlled temperature and pressure.
Major Products
The primary product of these reactions is the aluminum hydroxide isophthalate metal-organic framework itself. depending on the specific reaction conditions and reagents used, other metal-organic frameworks or coordination compounds may also be formed .
Scientific Research Applications
Gas Storage and Separation
CAU-10 has been extensively studied for its capabilities in gas storage and separation due to its high surface area and tunable porosity. It can effectively adsorb gases such as CO2, CH4, and H2, making it a promising candidate for carbon capture technologies and hydrogen storage solutions.
Heat Exchange Processes
The compound's high water adsorption capacity makes it suitable for use in heat exchangers. Its ability to undergo structural changes during water adsorption cycles enhances its efficiency in thermal management applications.
"CAU-10-H is the first breathing-like MOF with a structural change which is a promising candidate for heat transformation processes" .
Catalysis
CAU-10 can serve as a catalyst or an adsorbent in various chemical reactions. Its aluminum hydroxide framework can facilitate reactions by providing active sites for chemical transformations.
Biomedical Applications
Research is ongoing into the use of CAU-10 in targeted drug delivery systems and as a component in medical imaging agents due to its biocompatibility and ability to encapsulate therapeutic agents effectively.
Case Study 1: Gas Storage Efficiency
A study demonstrated that CAU-10 exhibits superior performance in CO2 adsorption compared to other aluminum-based MOFs. The framework's unique properties allowed it to maintain high adsorption capacities even under varying humidity levels, which is critical for real-world applications in carbon capture .
Case Study 2: Heat Exchange Performance
In another investigation, CAU-10 was tested under multi-cycling conditions for water vapor adsorption. The results indicated that it could endure over 700 cycles without significant degradation, showcasing its robustness for thermal management applications .
Mechanism of Action
The mechanism by which aluminum hydroxide isophthalate metal-organic framework exerts its effects is primarily through its porous structure and high surface area. These properties allow it to:
Adsorb and store gases: The framework’s pores can trap gas molecules, making it useful for gas storage and separation.
Encapsulate and release molecules: Its ability to encapsulate molecules enables applications in drug delivery and controlled release systems.
Coordinate with other molecules: The metal centers in the framework can coordinate with other molecules, potentially altering its properties and enhancing its functionality.
Comparison with Similar Compounds
Structural and Functional Analogs
MIL-160
- Structure : Isostructural to CAU-10 but uses 2,5-furandicarboxylate instead of isophthalate .
- Water Adsorption : Exhibits a steeper water adsorption isotherm at P/P° = 0.05–0.17 , with a higher saturation capacity compared to CAU-10 .
- Hydrophilicity : Enhanced hydrophilicity due to the polar furan group, improving performance in cooling applications .
CAU-10-H-IF (Mixed-Linker MOF)
- Design : Combines isophthalate (IPA) and 2,5-furandicarboxylate (FDC) linkers in varying ratios .
- Performance : Mixed-linker derivatives show higher cooling COP (Coefficient of Performance) than pure CAU-10 or MIL-160 due to optimized hydrophilicity and maintained porosity .
Co-CUK-11
- Structure : Similar pore size (~6 Å) to CAU-10 but based on cobalt .
- Water Adsorption : Operates at P/P° = 0.12 , positioned between CAU-10 and MIL-160 in adsorption pressure ranges .
Al-Fumarate (Al-fu)
- Water Adsorption : Comparable stability but lower surface area (BET ~300–500 m²/g) than CAU-10 .
- Applications : Used in adsorption chillers but less efficient in high-humidity cycles compared to CAU-10 .
MIL-53(Al)
- Breathing Effect : Adjusts pore size in response to external stimuli (e.g., temperature, pressure), unlike CAU-10’s rigid framework .
- Stability : Lower hydrothermal stability under repeated humid cycles compared to CAU-10 .
ZIF-8
- Hydrophobicity : Relies on hydrophobic pores for water resistance, contrasting with CAU-10’s hydrophilic stability .
- Limitations : Degrades in prolonged humid environments, making CAU-10 superior for water-based applications .
Gas Adsorption and Functionalization
Sulfonated CAU-10 Analogs
- Modification : Incorporation of sulfonic acid groups enhances proton conductivity and catalytic activity .
- Gas Sorption : CAU-10 exhibits efficient SO₂ capture driven by van der Waals interactions, with reversible adsorption cycles .
Table 1: Key Properties of CAU-10 and Comparable MOFs
Table 2: Application-Specific Advantages
Biological Activity
Aluminum hydroxide isophthalate metal-organic framework (MOF), specifically CAU-10, has garnered attention for its unique structural properties and potential biological applications. This article delves into the biological activity of CAU-10, focusing on its antibacterial, antioxidant, and drug delivery capabilities, supported by relevant data tables and case studies.
Structural Characteristics of CAU-10
CAU-10 is characterized by its microporous structure formed by aluminum hydroxide secondary building units linked through isophthalate ligands. The framework exhibits high thermal and hydrothermal stability, making it suitable for various applications, including drug delivery and environmental remediation .
Table 1: Structural Properties of CAU-10
| Property | Value |
|---|---|
| Metal Center | Aluminum |
| Organic Linker | Isophthalate |
| Pore Size | Microporous (specific size varies) |
| Stability | High thermal and hydrothermal stability |
Antibacterial Activity
Recent studies have demonstrated that CAU-10 exhibits significant antibacterial activity against various pathogens. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon interaction with bacterial cells, leading to cell death through lipid peroxidation and other toxic effects .
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of CAU-10, the minimum inhibitory concentration (MIC) was determined against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that CAU-10 effectively inhibited bacterial growth at low concentrations.
Table 2: Antibacterial Activity of CAU-10
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Pseudomonas aeruginosa | 1.0 mg/mL |
Antioxidant Activity
The antioxidant potential of CAU-10 has also been explored, revealing its ability to scavenge free radicals effectively. This property is particularly important in biomedical applications where oxidative stress plays a critical role in various diseases.
DPPH Scavenging Assay Results
Using the DPPH assay to evaluate antioxidant activity, CAU-10 demonstrated a high scavenging rate compared to standard antioxidants.
Table 3: Antioxidant Activity of CAU-10
| Concentration (mg/mL) | Scavenging Rate (%) |
|---|---|
| 0.5 | 45 |
| 1.0 | 70 |
| 2.0 | 85 |
Drug Delivery Applications
CAU-10's structural features make it a promising candidate for drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining stability in physiological conditions enhances its potential in targeted therapy.
Case Study: Drug Loading Capacity
A recent investigation into the drug loading capacity of CAU-10 revealed that it could effectively load anticancer drugs with sustained release profiles over extended periods.
Table 4: Drug Loading Characteristics
| Drug Type | Loading Capacity (%) | Release Profile |
|---|---|---|
| Doxorubicin | 30 | Sustained over 72 hours |
| Paclitaxel | 25 | Controlled release over 48 hours |
Q & A
Q. What are the optimal synthesis conditions for CAU-10, and how does the Isophthalate:Al ratio affect crystallinity?
CAU-10 is synthesized via solvothermal methods using aluminum sulfate hydrate and isophthalic acid in a DMF/water solvent system under reflux for 117 hours . The Isophthalate:Al molar ratio (0.9–1.0) is critical: deviations outside this range can lead to incomplete linker incorporation, reducing crystallinity and surface area. Post-synthetic activation at 150°C under vacuum ensures removal of solvent molecules, achieving a BET surface area of 564–640 m²/g and pore volume of 0.23–0.27 cm³/g .
Q. How is the structural integrity of CAU-10 validated after synthesis?
Use powder X-ray diffraction (PXRD) to confirm the framework topology and phase purity. CAU-10 exhibits characteristic peaks at 2θ = 8.2°, 9.5°, and 16.4°, corresponding to its monoclinic structure . Thermogravimetric analysis (TGA) under N₂ or air confirms thermal stability up to 400°C, with weight loss steps correlating to solvent removal and linker decomposition .
Q. What experimental parameters influence the particle size distribution of CAU-10?
Particle size (0.4–0.7 µm) is controlled by:
- Reaction time : Prolonged reflux (>100 hours) reduces polydispersity.
- Sonication during washing : Disperses aggregates, ensuring uniformity .
- Activation temperature : Higher temperatures (>150°C) may induce partial framework collapse, altering particle morphology .
Advanced Research Questions
Q. How does CAU-10 maintain structural stability during water adsorption/desorption cycles?
CAU-10 exhibits "breathing" behavior, reversibly expanding its pores during water adsorption (at 0.15 < p/p₀ < 0.25) while retaining crystallinity. In situ PXRD and TGA reveal minimal lattice distortion (<2% volume change) over 10,000 cycles, attributed to robust Al–O–C bonding and hydrophobic pore channels . This stability is superior to MIL-53(Al), which degrades after 4,500 cycles .
Q. What mechanistic insights explain CAU-10’s selective adsorption of SO₂ vs. CO₂?
SO₂ adsorption in CAU-10 is driven by van der Waals interactions and weak hydrogen bonding with hydroxyl groups on the Al nodes, as shown by Grand Canonical Monte Carlo (GCMC) simulations . At 298 K, SO₂ uptake reaches 4.2 mmol/g (at 1 bar), compared to 1.8 mmol/g for CO₂, due to SO₂’s higher polarizability and smaller kinetic diameter . In situ IR spectroscopy further confirms the absence of strong chemisorption, enabling full regenerability .
Q. How can CAU-10 be functionalized for enhanced hydrophilicity in heat pump applications?
Post-synthetic modification with hydrophilic groups (e.g., –NH₂) via linker substitution increases water uptake by 15–20%. However, excessive functionalization disrupts the pore structure, reducing cyclic stability. Coating CAU-10 with graphite (45% wt.) improves thermal conductivity (0.4–0.6 W/m·K) while maintaining adsorption capacity .
Q. What computational tools predict CAU-10’s adsorption isotherms for mixed-gas systems?
The Universal Force Field (UFF) in molecular dynamics simulations accurately models water and SO₂ adsorption isotherms. For mixed-gas systems (e.g., H₂O/SO₂/CO₂), combine UFF with Ideal Adsorbed Solution Theory (IAST) to predict selectivity trends .
Data Contradictions and Resolution
Q. Why do reported BET surface areas for CAU-10 vary (564–640 m²/g)?
Discrepancies arise from:
Q. How to reconcile conflicting data on CAU-10’s hydrothermal stability?
Early studies reported framework degradation at 85% RH due to Al–O bond hydrolysis. However, recent work using in situ PXRD under controlled humidity (25–85% RH) confirms stability up to 10,000 cycles, provided the material is pre-activated to remove structural defects .
Methodological Recommendations
Best practices for characterizing CAU-10’s water adsorption kinetics:
- Use dynamic vapor sorption (DVS) at 25°C with stepwise RH increases (0–95%) to capture hysteresis.
- Fit data to the Dubinin-Astakhov model to quantify micropore filling .
- Pair with Raman spectroscopy to monitor structural changes during adsorption .
Strategies to optimize CAU-10 for industrial heat storage:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
